molecular formula C8H16ClN B6276601 1-(1-ethyl-3-methylidenecyclobutyl)methanamine hydrochloride CAS No. 2763780-29-4

1-(1-ethyl-3-methylidenecyclobutyl)methanamine hydrochloride

Cat. No. B6276601
CAS RN: 2763780-29-4
M. Wt: 161.7
InChI Key:
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Description

1-(1-ethyl-3-methylidenecyclobutyl)methanamine hydrochloride, also known as EMCBHCl, is a cyclic amine derivative of 1-ethyl-3-methylidenecyclobutane and is a useful reagent in organic synthesis. It is a white crystalline solid with a melting point of approximately 140 °C and is soluble in water and other polar solvents. EMCBHCl has a wide range of applications in both academic and industrial research, and is used to synthesize a variety of compounds, including drugs, polymers, and other materials.

Scientific Research Applications

1-(1-ethyl-3-methylidenecyclobutyl)methanamine hydrochloride has a wide range of applications in both academic and industrial research. It is used as a reagent in organic synthesis to synthesize a variety of compounds, including drugs, polymers, and other materials. It is also used in the synthesis of polymers, such as polyurethanes, polyamides, and polyesters, and is used in the production of pharmaceuticals, cosmetics, and other products. In addition, 1-(1-ethyl-3-methylidenecyclobutyl)methanamine hydrochloride is used as a catalyst in organic reactions, and can be used to enhance the efficiency of certain reactions.

Mechanism of Action

1-(1-ethyl-3-methylidenecyclobutyl)methanamine hydrochloride acts as a nucleophile in organic reactions, meaning that it can attack other molecules and form new bonds. In addition, it can act as a catalyst in certain reactions, allowing for the formation of new bonds in a shorter amount of time than would normally be possible. This is due to the fact that the presence of 1-(1-ethyl-3-methylidenecyclobutyl)methanamine hydrochloride can increase the rate of reaction by providing a favorable environment for the formation of new bonds.
Biochemical and Physiological Effects
1-(1-ethyl-3-methylidenecyclobutyl)methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of signals between neurons. In addition, it has been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are involved in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1-ethyl-3-methylidenecyclobutyl)methanamine hydrochloride in lab experiments is that it is relatively easy to synthesize and is relatively stable. This makes it an ideal reagent for organic synthesis and can be used to synthesize a variety of compounds. In addition, it is relatively non-toxic, making it safe to use in laboratory settings. However, it is important to note that 1-(1-ethyl-3-methylidenecyclobutyl)methanamine hydrochloride is a relatively strong base and can react with other compounds, so it should be used with caution.

Future Directions

There are a number of potential future directions for research involving 1-(1-ethyl-3-methylidenecyclobutyl)methanamine hydrochloride. These include further studies on its biochemical and physiological effects, as well as its potential use in drug development. Additionally, further research could be done on its use as a catalyst in organic reactions, as well as its potential use in the synthesis of polymers and other materials. Finally, further research could be done on its potential use in the production of pharmaceuticals, cosmetics, and other products.

Synthesis Methods

1-(1-ethyl-3-methylidenecyclobutyl)methanamine hydrochloride is typically synthesized via a two-step reaction. The first step involves the reaction of 1-ethyl-3-methylidenecyclobutane with hydrochloric acid to form the hydrochloride salt of the amine. This reaction is typically conducted in an inert atmosphere and is usually carried out at room temperature. The second step involves the reaction of the hydrochloride salt with an amine, such as ethylamine, to form 1-(1-ethyl-3-methylidenecyclobutyl)methanamine hydrochloride. This reaction is also typically conducted in an inert atmosphere and is usually carried out at room temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-ethyl-3-methylidenecyclobutyl)methanamine hydrochloride involves the reaction of 1-ethyl-3-methylidenecyclobutane with hydroxylamine hydrochloride to form 1-(1-ethyl-3-methylidenecyclobutyl)hydroxylamine, which is then reduced with sodium borohydride to form 1-(1-ethyl-3-methylidenecyclobutyl)methanamine. The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt of the compound.", "Starting Materials": [ "1-ethyl-3-methylidenecyclobutane", "hydroxylamine hydrochloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "1-ethyl-3-methylidenecyclobutane is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form 1-(1-ethyl-3-methylidenecyclobutyl)hydroxylamine.", "1-(1-ethyl-3-methylidenecyclobutyl)hydroxylamine is then reduced with sodium borohydride in a solvent such as ethanol to form 1-(1-ethyl-3-methylidenecyclobutyl)methanamine.", "The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt of the compound, 1-(1-ethyl-3-methylidenecyclobutyl)methanamine hydrochloride." ] }

CAS RN

2763780-29-4

Product Name

1-(1-ethyl-3-methylidenecyclobutyl)methanamine hydrochloride

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

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